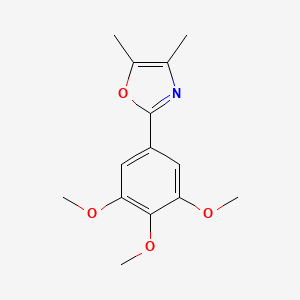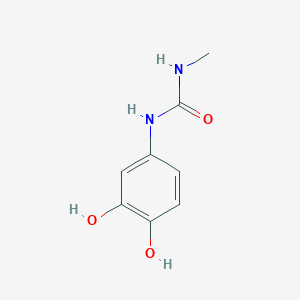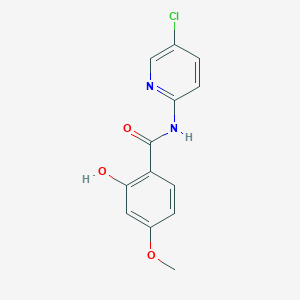![molecular formula C12H10Cl2N2O B14208168 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine CAS No. 825647-54-9](/img/structure/B14208168.png)
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 2 and 4, and a 4-methoxyphenylmethyl group at position 6 of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid . The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized reaction conditions and equipment to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where the pyrimidine ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Coupling Reactions: Reagents include aryl or vinyl boronic acids, a palladium catalyst, and a base such as potassium phosphate. The reactions are usually performed in a solvent like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl or vinyl-pyrimidine derivatives, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the 4-methoxyphenylmethyl group.
2,4-Dichloropyrimidine: Lacks both the 4-methoxyphenylmethyl and methyl groups.
5H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-6,7-dihydro-7-[(4-methoxyphenyl)methyl]: Contains a pyrrolo ring fused to the pyrimidine ring.
Uniqueness
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine is unique due to the presence of the 4-methoxyphenylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
825647-54-9 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O |
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-10-4-2-8(3-5-10)6-9-7-11(13)16-12(14)15-9/h2-5,7H,6H2,1H3 |
Clé InChI |
KQYXCTMGNLENEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)
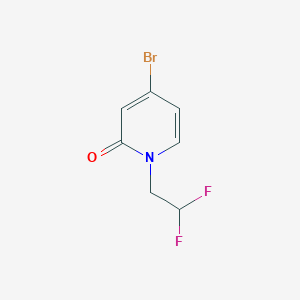
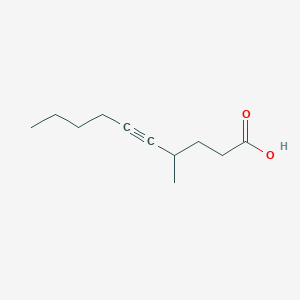
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid](/img/structure/B14208106.png)
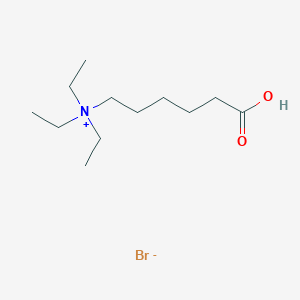
![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine](/img/structure/B14208120.png)
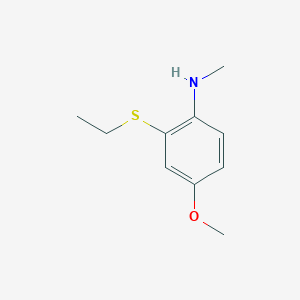
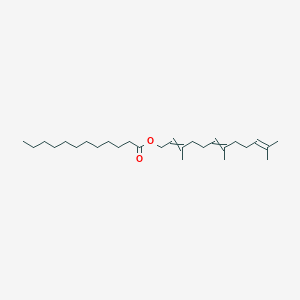
![Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-](/img/structure/B14208131.png)
![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)
